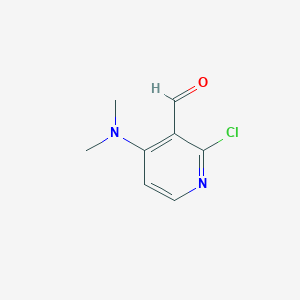

2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVRFWZHWPWOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde (CAS No. 1282606-18-1)

This guide provides a comprehensive overview of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, a key heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. We will delve into its synthesis, chemical properties, reactivity, and potential applications, offering expert insights into its utilization in the development of novel therapeutics.

Introduction and Significance

This compound, also known as 2-chloro-4-(dimethylamino)nicotinaldehyde, is a substituted pyridine derivative that has garnered interest as a versatile intermediate in organic synthesis.[1] Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilically displaceable chlorine atom, and an electron-donating dimethylamino group—makes it a valuable precursor for the construction of complex heterocyclic scaffolds. The pyridine core is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of substituted pyridines in medicinal chemistry.[2] This guide will illuminate the synthetic pathways to access this compound and explore its potential in the synthesis of biologically active molecules, particularly kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1282606-18-1 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | |

| Appearance | Solid | [1] |

| Purity | Typically >95-97% | |

| InChI | 1S/C8H9ClN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 | |

| InChI Key | ZMVRFWZHWPWOER-UHFFFAOYSA-N |

Synthesis via the Vilsmeier-Haack Reaction

The most logical and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The electron-donating dimethylamino group at the 4-position of the pyridine ring activates the 3-position for electrophilic substitution by the Vilsmeier reagent.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloromethyleneiminium salt, also known as the Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution: The electron-rich pyridine ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[3][4]

Sources

An In-depth Technical Guide to the Physical Properties of 2-chloro-4-(dimethylamino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-4-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro group, the electron-donating dimethylamino group, and the reactive aldehyde functionality on the pyridine ring, make it a versatile building block for the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling informed decisions on reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the known physical characteristics of 2-chloro-4-(dimethylamino)nicotinaldehyde and outlines standard methodologies for the determination of its key physical constants.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of 2-chloro-4-(dimethylamino)nicotinaldehyde is presented below. It is important to note that while some properties are readily available from commercial suppliers, others, such as the melting and boiling points, require experimental determination for a specific batch due to variations in purity.

| Property | Value | Source |

| Chemical Name | 2-chloro-4-(dimethylamino)nicotinaldehyde | CymitQuimica[1], Santa Cruz Biotechnology[2] |

| Synonyms | 2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde, 3-Pyridinecarboxaldehyde, 2-chloro-4-(dimethylamino)- | CymitQuimica[1] |

| CAS Number | 1282606-18-1 | CymitQuimica[1], Sigma-Aldrich |

| Molecular Formula | C₈H₉ClN₂O | CymitQuimica[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 184.62 g/mol | CymitQuimica[1], Santa Cruz Biotechnology[2] |

| Physical Form | Solid | CymitQuimica[1] |

| Purity | Typically ≥95% | CymitQuimica[1] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-chloro-4-(dimethylamino)nicotinaldehyde. The expected spectral features are discussed below, with comparative insights from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl protons of the dimethylamino group. Based on data for the analogous compound 2-chloro-4-(diethylamino)benzaldehyde, the aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.[3] The aromatic protons will exhibit chemical shifts and coupling patterns characteristic of a substituted pyridine ring. The six protons of the two methyl groups in the dimethylamino substituent are expected to appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the range of δ 190-192 ppm.[3] The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the chloro, dimethylamino, and aldehyde substituents. The carbon atoms of the methyl groups in the dimethylamino substituent will appear at a higher field.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-4-(dimethylamino)nicotinaldehyde is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, the C-N stretching of the dimethylamino group, and the C-Cl bond, as well as vibrations associated with the pyridine ring. The NIST Chemistry WebBook provides a reference spectrum for the related compound 2-chloro-4-(dimethylamino)benzaldehyde, which can serve as a guide for interpreting the spectrum of the title compound.[4]

Experimental Protocol: Determination of Melting Point

The melting point is a critical physical constant that provides an indication of the purity of a crystalline solid.

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. A pure crystalline solid typically has a sharp melting point range of 1-2°C. Impurities tend to depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of 2-chloro-4-(dimethylamino)nicotinaldehyde is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

Placing in the Apparatus: Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, a rapid heating rate can be used to get a rough estimate. For an accurate determination, set the heating rate to 1-2°C per minute when the temperature is about 10-15°C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).

-

Repeat: For accuracy, it is advisable to perform the measurement in triplicate.

Interpretation of Results: A sharp melting range is indicative of high purity. A broad melting range suggests the presence of impurities.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a new batch of 2-chloro-4-(dimethylamino)nicotinaldehyde.

Caption: Workflow for the characterization of 2-chloro-4-(dimethylamino)nicotinaldehyde.

Trustworthiness and Self-Validating Systems

The reliability of the physical property data is intrinsically linked to the purity of the sample. Therefore, a multi-faceted approach to characterization serves as a self-validating system. For instance, a sharp melting point corroborates the high purity suggested by a clean NMR spectrum with correct integration values. Discrepancies between different analytical techniques, such as an unexpected peak in the IR spectrum that does not correspond to the expected functional groups, would necessitate further purification and re-analysis. This iterative process of measurement, comparison, and purification ensures the generation of trustworthy and accurate physical property data.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of 2-chloro-4-(dimethylamino)nicotinaldehyde and outlined the standard experimental procedures for their determination. A comprehensive characterization, employing a combination of spectroscopic and physical measurement techniques, is crucial for ensuring the quality and reliability of this important chemical intermediate in drug discovery and materials science applications. The presented workflow and protocols offer a robust framework for researchers to obtain accurate and reproducible data, thereby facilitating the seamless integration of this versatile molecule into their synthetic and developmental pipelines.

References

- A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Chloro-4-(diethylamino)benzaldehyde and Its Chemical Ancestors. BenchChem.

- Benzaldehyde, 2-chloro-4-dimethylamino-. NIST Chemistry WebBook.

- 2-Chloro-4-Dimethylamino-Pyridine-3-Carbaldehyde. CymitQuimica.

- 4-Chloro-2-(dimethylamino)nicotinaldehyde. Santa Cruz Biotechnology.

- 2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde. Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde. This compound, a substituted pyridine derivative, holds significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into the intricacies of its synthesis via the Vilsmeier-Haack reaction, offers a detailed analysis of its expected spectroscopic properties based on analogous compounds, and discusses its structural features and potential reactivity. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound, with the chemical formula C₈H₉ClN₂O, is a functionalized heterocyclic compound of interest in synthetic organic chemistry.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom, a dimethylamino group, and a carbaldehyde (aldehyde) group, presents a unique combination of electronic and steric properties. The electron-donating dimethylamino group and the electron-withdrawing chloro and aldehyde substituents create a distinct electronic environment within the pyridine ring, influencing its reactivity and potential applications in the synthesis of more complex molecules. The strategic placement of these functional groups makes it a valuable intermediate for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

Synthesis via Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction proceeds through the formation of a Vilsmeier reagent, typically from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic iminium salt then attacks the electron-rich pyridine ring, leading to the introduction of the formyl group.

Reaction Mechanism

The Vilsmeier-Haack reaction mechanism can be broken down into two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich 2-chloro-4-(dimethylamino)pyridine attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from general Vilsmeier-Haack reaction procedures.[3]

Materials:

-

2-Chloro-4-(dimethylamino)pyridine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (NaOAc)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of 2-chloro-4-(dimethylamino)pyridine (1.0 eq) in anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

To a separate flask, add N,N-dimethylformamide (DMF) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring to form the Vilsmeier reagent.

-

Add the freshly prepared Vilsmeier reagent to the solution of the pyridine derivative at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons of the dimethylamino group. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons on the pyridine ring will likely appear as doublets or multiplets in the aromatic region (δ 6.5-8.5 ppm). The six protons of the two methyl groups of the dimethylamino substituent are expected to be equivalent and will appear as a singlet further upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. A key signal will be the carbonyl carbon of the aldehyde group, which is expected to resonate in the highly deshielded region of δ 190-192 ppm.[4] The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon atoms of the methyl groups in the dimethylamino substituent will appear in the aliphatic region of the spectrum.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.5 - 10.5 | Singlet | Aldehyde (-CHO) |

| ¹H | 6.5 - 8.5 | Doublets/Multiplets | Aromatic (Pyridine ring) |

| ¹H | ~3.0 | Singlet | N-Methyl (-N(CH₃)₂) |

| ¹³C | 190 - 192 | - | Carbonyl (C=O) |

| ¹³C | 110 - 160 | - | Aromatic (Pyridine ring) |

| ¹³C | ~40 | - | N-Methyl (-N(CH₃)₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the aldehyde, the C-N bond of the dimethylamino group, and the C-Cl bond.

Table 2: Predicted Key IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | 1680 - 1700 |

| C-N (Aromatic Amine) | 1310 - 1360 |

| C-Cl (Aryl Chloride) | 1030 - 1075 |

| Aromatic C-H Stretch | 3010 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₉ClN₂O), the expected molecular weight is approximately 184.62 g/mol .[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this value. Due to the presence of the chlorine atom, a characteristic isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is also expected, which is a key diagnostic feature.

Molecular Structure and Reactivity

The molecular structure of this compound is characterized by a planar pyridine ring. The interplay of the electronic effects of the substituents is crucial to its reactivity. The dimethylamino group at the 4-position is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the chloro and aldehyde groups are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic substitution.

The presence of the aldehyde group opens up a wide range of possible chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form Schiff bases, hydrazones, and other derivatives.[6] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of other functional groups.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its synthesis via the Vilsmeier-Haack reaction is a well-established and efficient method. The spectroscopic data, though largely predicted based on analogous structures, provide a solid framework for its characterization. The unique arrangement of functional groups on the pyridine ring offers multiple avenues for further chemical modification, making it a promising starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental studies to confirm the predicted spectroscopic data and to explore the full scope of its reactivity are warranted.

References

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. International Journal of Organic Chemistry. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Available at: [Link]

-

This compound. AOBChem. Available at: [Link]

-

4-(dimethylamino)benzaldehyde. Supporting Information. Available at: [Link]

-

2-Chloro-4-(4-methylphenyl)pyridine-3-carbaldehyde. PubChem. Available at: [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

Sources

spectroscopic data for C8H9ClN2O

An In-depth Technical Guide to the Spectroscopic Characterization of C8H9ClN2O

Abstract

The molecular formula C8H9ClN2O represents a variety of structural isomers, each with distinct physicochemical properties and potential biological activities. Unambiguous identification is therefore critical in research, quality control, and drug development. This guide provides a comprehensive, in-depth analysis of the spectroscopic data for a specific isomer, N-(3-Amino-4-chlorophenyl)acetamide (CAS: 51867-83-5) . We present a multi-technique approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve definitive structural elucidation. This document is intended for researchers, analytical scientists, and drug development professionals, offering not only spectral data but also the underlying scientific rationale for the experimental design and data interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Challenge of Isomerism

In chemical synthesis and drug discovery, a molecular formula is merely the starting point. The specific spatial arrangement of atoms—isomerism—dictates the molecule's function. For C8H9ClN2O, numerous isomers exist, including positional isomers where the chloro, amino, and acetamido groups are arranged differently on the phenyl ring. Distinguishing between these closely related structures is a non-trivial analytical challenge that demands the synergistic use of multiple spectroscopic techniques.

This guide focuses on N-(3-Amino-4-chlorophenyl)acetamide, a representative example, to illustrate a best-practice workflow for structural confirmation. By systematically applying Mass Spectrometry for molecular formula verification, Infrared Spectroscopy for functional group identification, and high-resolution Nuclear Magnetic Resonance for mapping the precise atomic connectivity, we can build an unassailable case for the specific isomeric structure.

Caption: The relationship between a molecular formula and its isomers.

The Integrated Analytical Workflow

A robust analytical strategy does not rely on a single technique but integrates complementary data streams. Our approach begins with mass spectrometry to confirm the mass and elemental composition. This is followed by infrared spectroscopy to identify the key functional "building blocks" of the molecule. Finally, NMR spectroscopy provides the detailed architectural blueprint of the carbon-hydrogen framework, confirming the precise connectivity.

Caption: An integrated workflow for definitive structure confirmation.

Mass Spectrometry (MS): Foundational Verification

3.1 Principle & Rationale Mass spectrometry is the cornerstone of molecular identification, providing a precise measurement of the mass-to-charge ratio (m/z).[1] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is employed to determine the elemental composition with high confidence.[2] The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides an additional, powerful validation point.

3.2 Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: A stock solution is prepared by dissolving 1 mg of the sample in 1 mL of HPLC-grade methanol. This is further diluted to ~10 µg/mL.

-

Instrumentation: An Agilent 6224 TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source is used.[2]

-

Ionization Mode: Positive ion mode is selected, as the amino and amide groups are readily protonated to form the [M+H]⁺ ion.

-

Infusion: The sample is directly infused at a flow rate of 5 µL/min.

-

Mass Range: Data is acquired over a mass range of m/z 50-500.

-

Data Analysis: The resulting spectrum is analyzed for the monoisotopic mass of the [M+H]⁺ ion and its isotopic pattern.

3.3 Predicted Data & Interpretation The analysis confirms the molecular formula by matching the measured accurate mass to the theoretical mass.

| Parameter | Theoretical Value | Expected Observation | Rationale |

| Molecular Formula | C₈H₉ClN₂O | - | Based on synthesis. |

| Exact Mass | 184.0403 | - | Calculated for C₈H₉³⁵ClN₂O.[3] |

| [M+H]⁺ Ion (Monoisotopic) | 185.0476 | m/z 185.0476 ± 5 ppm | Protonation of the molecule (C₈H₁₀³⁵ClN₂O⁺). |

| [M+H]⁺ Ion (A+2 Isotope) | 187.0447 | m/z 187.0447 | Presence of the ³⁷Cl isotope. |

| Isotopic Ratio (A / A+2) | ~3:1 | ~3:1 intensity ratio | Natural abundance of ³⁵Cl vs. ³⁷Cl. |

The observation of a signal at m/z 185.0476 with a corresponding A+2 peak at m/z 187.0447 in a ~3:1 ratio provides conclusive evidence for the elemental composition C₈H₉ClN₂O.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

4.1 Principle & Rationale Infrared (IR) spectroscopy measures the vibrational transitions of chemical bonds upon absorption of IR radiation.[4] Specific functional groups exhibit characteristic absorption frequencies, making IR an excellent tool for rapidly identifying the key chemical motifs within a molecule.[5] For N-(3-Amino-4-chlorophenyl)acetamide, we expect to see signatures for the N-H bonds of both the primary amine and the secondary amide, the C=O of the amide, and bonds associated with the substituted aromatic ring.

4.2 Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.

-

Sample Application: A small amount of the solid powder sample is placed directly onto the ATR crystal.

-

Measurement: The anvil is lowered to ensure good contact. The spectrum is recorded, typically by co-adding 16 or 32 scans over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

4.3 Predicted Data & Interpretation The IR spectrum provides a unique fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3450–3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Two sharp-to-medium bands. |

| 3300–3100 | N-H Stretch | Secondary Amide (-NH-C=O) | One medium, potentially broad band. |

| 3100–3000 | C-H Stretch | Aromatic Ring | Multiple weak-to-medium sharp bands. |

| 2950–2850 | C-H Stretch | Methyl Group (-CH₃) | Weak sharp bands. |

| 1680–1650 | C=O Stretch (Amide I) | Secondary Amide | Strong, sharp absorption. |

| 1620–1580 | C=C Stretch | Aromatic Ring | Medium-to-strong sharp bands. |

| 1580–1520 | N-H Bend (Amide II) | Secondary Amide | Medium-to-strong sharp absorption. |

| 850–800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene | Strong absorption. |

| 800-600 | C-Cl Stretch | Aryl Chloride | Medium-to-strong absorption. |

The presence of a strong carbonyl (C=O) band around 1670 cm⁻¹ and multiple distinct N-H stretching bands above 3100 cm⁻¹ are key diagnostic features confirming the acetamide and amino functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

5.1 Principle & Rationale NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It probes the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.[6] By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, one can deduce the complete carbon-hydrogen framework and the connectivity of atoms.[7][8]

5.2 ¹H NMR Spectroscopy

5.2.1 Experimental Protocol

-

Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to avoid exchange of the labile N-H protons.

-

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance) is used.

-

Acquisition: A standard proton experiment is run at 298 K. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) or internal tetramethylsilane (TMS) at δ 0.00 ppm.

5.2.2 Predicted Spectrum & Interpretation

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | Singlet (broad) | 1H | H -N-C=O | Amide protons are often broad, deshielded, and appear as singlets. |

| ~7.2 | Doublet | 1H | Ar-H (ortho to -Cl) | Deshielded by the adjacent electronegative Cl atom. |

| ~7.0 | Doublet of Doublets | 1H | Ar-H (ortho to -NH₂) | Influenced by both neighboring protons and substituents. |

| ~6.8 | Doublet | 1H | Ar-H (ortho to -NHAc) | Shielded by the electron-donating amino group. |

| ~5.2 | Singlet (broad) | 2H | -NH ₂ | Primary amine protons are often broad and exchangeable. |

| ~2.0 | Singlet | 3H | -C(=O)CH ₃ | Acetyl methyl group protons are in a predictable region and show no coupling. |

The distinct splitting pattern and chemical shifts of the three aromatic protons are crucial for confirming the 1,2,4-substitution pattern on the benzene ring.

5.3 ¹³C NMR Spectroscopy

5.3.1 Experimental Protocol

-

Sample & Instrument: The same sample and instrument as for ¹H NMR are used.

-

Acquisition: A proton-decoupled ¹³C experiment is run, acquiring data over a range of 0-200 ppm. This ensures each unique carbon appears as a single line.

5.3.2 Predicted Spectrum & Interpretation

| Predicted δ (ppm) | Assignment | Rationale |

| ~169 | C =O | The amide carbonyl carbon is highly deshielded and appears in a characteristic low-field region.[8] |

| ~145 | Ar-C -NH₂ | The carbon attached to the strongly electron-donating amino group is shifted downfield. |

| ~138 | Ar-C -NHAc | The carbon bearing the acetamido group. |

| ~129 | Ar-C -Cl | The carbon attached to the electronegative chlorine atom is deshielded.[9] |

| ~125 | Ar-C H | Aromatic methine carbon. |

| ~118 | Ar-C H | Aromatic methine carbon. |

| ~115 | Ar-C H | Aromatic methine carbon. |

| ~24 | -C H₃ | The acetyl methyl carbon is shielded and appears in the typical upfield aliphatic region. |

The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule, providing final confirmation of the overall structure.

Integrated Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of this workflow lies in the convergence of all data points to a single, unambiguous structure.

Caption: How data from MS, IR, and NMR converge to confirm the structure.

-

Mass Spectrometry confirms the elemental formula is C₈H₉ClN₂O.

-

Infrared Spectroscopy confirms the presence of an amide, a primary amine, and a substituted aromatic ring.

-

NMR Spectroscopy confirms the 1,2,4-trisubstituted aromatic ring pattern and the presence of an acetyl group, locking in the final structure as N-(3-Amino-4-chlorophenyl)acetamide.

References

-

PubChem. N-(3-Amino-4-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

West Virginia University. Mass Spectroscopy. Shared Research Facilities. [Link]

-

University of Chicago. Mass Spectrometry Facility. Department of Chemistry. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

Michigan State University. Infrared Spectroscopy. Department of Chemistry. [Link]

-

Chemistry LibreTexts. ¹H NMR Spectra and Interpretation. [Link]

-

Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Calgary. 13C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. Mass Spectroscopy | Shared Research Facilities | West Virginia University [sharedresearchfacilities.wvu.edu]

- 2. Mass Spectrometry Facility | Department of Chemistry | The University of Chicago [chemistry.uchicago.edu]

- 3. N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | CID 103996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. compoundchem.com [compoundchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

solubility of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde

An In-Depth Technical Guide to the Solubility of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive technical examination of this compound, focusing on its physicochemical properties and a detailed protocol for determining its solubility. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction and Strategic Importance

This compound (CAS No. 1282606-18-1) is a substituted pyridine derivative.[1] Such heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science. The specific arrangement of a chloro group, a dimethylamino group, and a carbaldehyde on the pyridine ring creates a molecule with a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules.[2][3]

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences bioavailability, reaction kinetics, purification strategies, and formulation development. A comprehensive understanding of a compound's solubility profile is therefore not merely academic but a foundational requirement for efficient and successful research and development. This guide provides both a predictive analysis based on structural analogues and a robust experimental framework for empirical determination.

Physicochemical Profile and Structural Analysis

The inherent properties of a molecule dictate its solubility. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1282606-18-1 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ~95% (typical) | [1] |

Causality of Functional Groups on Solubility

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups. The pyridine core, the dimethylamino group, the chloro substituent, and the aldehyde moiety each contribute distinct electronic and intermolecular force characteristics.

Caption: Experimental workflow for solubility determination via HPLC.

Example HPLC Method Conditions:

-

Column: Cogent Diamond Hydride™, 4µm, 100Å (can be used in reversed-phase) or a standard C18 column. [4]* Mobile Phase: Isocratic, 70:30 Acetonitrile:Water with 0.1% Formic Acid. The ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 280 nm based on the DMAP chromophore). [4]* Injection Volume: 10 µL.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on analogous structures like 2-chloro-3-pyridinecarboxaldehyde and DMAP. [5][6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [7]* Handling: Avoid contact with skin and eyes. Do not inhale dust. Handle in a well-ventilated area or a chemical fume hood. [8]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [5][8]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Chemistry. [Link]

-

Loba Chemie. (2022). 4-(DIMETHYLAMINO) PYRIDINE For Synthesis. [Link]

-

MicroSolv Technology Corporation. (2012). DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote. [Link]

-

Wikipedia. (2023). 4-Dimethylaminopyridine. [Link]

Sources

- 1. 2-Chloro-4-Dimethylamino-Pyridine-3-Carbaldehyde [cymitquimica.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote [mtc-usa.com]

- 5. 2-Chloro-3-pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 6. 1122-58-3 CAS | 4-(DIMETHYLAMINO) PYRIDINE | Laboratory Chemicals | Article No. 03391 [lobachemie.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Chemical Properties and Reactivity of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde

Abstract: This document provides a comprehensive technical overview of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, a highly functionalized heterocyclic compound. With its unique arrangement of an electron-donating group (dimethylamino), an electron-withdrawing group (carbaldehyde), and a displaceable halogen (chloro), this molecule serves as a versatile building block in synthetic chemistry. This guide delves into its core chemical properties, plausible synthetic routes, and characteristic reactivity, highlighting its potential as a key intermediate for researchers in drug discovery, agrochemicals, and materials science. The narrative emphasizes the mechanistic rationale behind its reactivity, providing field-proven insights for its practical application.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-chloro-4-(dimethylamino)nicotinaldehyde, is a substituted pyridine derivative with significant potential in organic synthesis.[1] Its structure is characterized by a pyridine ring substituted at key positions, which dictates its electronic properties and reactivity.

The molecule incorporates three critical functional groups:

-

A 2-chloro group: This halogen atom is positioned ortho to the ring nitrogen and the aldehyde, making it susceptible to nucleophilic aromatic substitution.

-

A 3-carbaldehyde group: This aldehyde function is a versatile handle for various transformations, including condensation, oxidation, reduction, and nucleophilic addition.

-

A 4-dimethylamino group: This strong electron-donating group significantly influences the electron density of the pyridine ring through resonance, enhancing the nucleophilicity of the ring nitrogen and activating the chloro-substituent for displacement.[2]

Molecular Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| CAS Number | 1282606-18-1 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Synonyms | 2-chloro-4-(dimethylamino)nicotinaldehyde; 3-Pyridinecarboxaldehyde, 2-chloro-4-(dimethylamino)- | [1] |

| InChI Key | ZMVRFWZHWPWOER-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Typical Purity | 95-97% | [1] |

Chemical Structure

Caption: Proposed Vilsmeier-Haack reaction workflow for synthesis.

Hypothetical Experimental Protocol

The following protocol is a conceptualized procedure based on methodologies for analogous compounds. [3][4]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 3.0 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the cooled POCl₃ with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the N,N-dimethylpyridin-4-amine precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until it reaches a pH of 7-8.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its three functional groups. The interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde and chloro groups creates a versatile platform for constructing more complex molecules.

Caption: Key reaction pathways for the title compound.

Reactions at the Aldehyde Group

The aldehyde is a primary site for transformations. Its reactivity is analogous to other pyridine and quinoline aldehydes. [5][6]

-

Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines or hydrazines to form the corresponding imines (Schiff bases) or hydrazones. [5]These products are valuable ligands in coordination chemistry and can be further modified.

-

Reductive Amination: The intermediate imine can be reduced in situ using reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride to yield secondary or tertiary amines. [3]This is a powerful method for introducing diverse amino functionalities.

-

Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-chloro-4-(dimethylamino)pyridin-3-yl)methanol, using mild reducing agents such as sodium borohydride. This alcohol can then be used in subsequent ether or ester formations.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position

The chlorine atom at the C2 position is activated towards nucleophilic displacement by the combined electron-withdrawing effects of the adjacent aldehyde group and the ring nitrogen. The 4-dimethylamino group, while donating into the ring overall, further polarizes the system, facilitating attack at C2.

-

Mechanism: The reaction proceeds via a Meisenheimer complex, where a nucleophile adds to the C2 position, forming a stabilized anionic intermediate. Subsequent loss of the chloride ion restores aromaticity.

-

Typical Nucleophiles: This position is reactive towards a wide range of nucleophiles, including secondary amines (e.g., morpholine, piperidine), alkoxides, and thiols. [5]This reaction provides a straightforward route to 2-substituted-4-(dimethylamino)pyridine-3-carbaldehydes, significantly expanding the molecular diversity accessible from this scaffold.

Potential Applications

While specific applications for this compound are not yet widely documented, its structural motifs are prevalent in biologically active molecules. Analogous chlorinated pyridine and quinoline aldehydes are key intermediates in the synthesis of pharmaceuticals and agrochemicals. [7][8]

-

Pharmaceutical Synthesis: The scaffold is suitable for developing compounds targeting a range of therapeutic areas. Related structures are used to synthesize anti-inflammatory, antimicrobial, and anti-cancer agents. [5][8]* Agrochemical Development: The pyridine core is a common feature in modern herbicides and fungicides. [7]This compound serves as a valuable starting material for creating new crop protection agents.

-

Materials Science: The reactive handles on this molecule allow for its incorporation into polymers or functional coatings, potentially imparting unique electronic or surface properties. [8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on analogous structures like pyridine aldehydes and chlorinated aromatic compounds, certain precautions are necessary. [9][10]

-

Potential Hazards: Expected to be harmful if swallowed, cause skin irritation, and serious eye damage. [9]May cause respiratory irritation. As with many multifunctional organic compounds, it should be handled as a potentially toxic substance.

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9] * Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

References

-

Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [Link]

-

PubChem. 2-Chloro-4-(4-methylphenyl)pyridine-3-carbaldehyde. [Link]

-

Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Pyridine-4-carboxaldehyde. [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-pyridinecarboxaldehyde. [Link]

-

Reagent Instruments. 2-CHLORO-4-DIMETHYLAMINO-PYRIDINE-3-CARBALDEHYDE - Fluorochem. [Link]

-

ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. [Link]

- Google Patents. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.

-

RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. [Link]

-

RSC Publishing. Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine. [Link]

-

ValpoScholar. The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. [Link]

Sources

- 1. 2-Chloro-4-Dimethylamino-Pyridine-3-Carbaldehyde [cymitquimica.com]

- 2. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. 2-Chloro-3-pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]

A Technical Guide to 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde: A Versatile Heterocyclic Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, a highly functionalized pyridine derivative of significant interest to medicinal chemists and drug development professionals. The document elucidates the compound's structural features, physicochemical properties, and established synthetic pathways. A core focus is placed on its reactivity profile, highlighting the strategic utility of its distinct functional groups—the aldehyde, the chloro substituent, and the dimethylamino moiety—in the construction of complex molecular architectures. By exploring its applications as a versatile scaffold, this guide underscores its potential in the synthesis of novel heterocyclic entities for targeted therapeutic applications. Detailed experimental protocols, safety guidelines, and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization in a laboratory setting.

Introduction to a Privileged Scaffold

Overview and Significance in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its presence is critical to the function of molecules like nicotinamide adenine dinucleotide (NAD) and vitamins B3 and B6.[1] Synthetic compounds incorporating the pyridine scaffold have demonstrated a vast range of biological activities, making them "privileged structures" in drug design.[1]

This compound is a trifunctionalized heterocyclic compound that capitalizes on this privileged scaffold. The strategic placement of an electrophilic aldehyde, a nucleophilically displaceable chlorine atom, and an electron-donating dimethylamino group creates a molecule with exceptional synthetic versatility. This arrangement allows for sequential and site-selective modifications, making it an ideal starting material for building diverse molecular libraries aimed at discovering new therapeutic agents. Its structural analogues, such as 2-chloroquinoline-3-carbaldehydes, are well-documented as key intermediates in the synthesis of fused heterocyclic systems with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

IUPAC Name and Chemical Identifiers

The formal IUPAC name for the compound is This compound . It is also commonly referred to by its synonym, 2-chloro-4-(dimethylamino)nicotinaldehyde.[4][5]

Diagram 1: Chemical Structure of the Topic Compound

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

Summary of Properties

The key identifiers and properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1282606-18-1 | [4][5] |

| Molecular Formula | C₈H₉ClN₂O | [4] |

| Molecular Weight | 184.62 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| InChI Key | ZMVRFWZHWPWOER-UHFFFAOYSA-N | [4][5] |

Spectroscopic Profile

While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on the compound's structure:

-

¹H NMR: Signals would be expected for the aldehydic proton (CHO, ~9-10 ppm), two aromatic protons on the pyridine ring, and two distinct signals for the N-methyl protons of the dimethylamino group.

-

¹³C NMR: Resonances would include the carbonyl carbon of the aldehyde (~190 ppm), carbons of the pyridine ring (with varied shifts due to the electronic effects of the substituents), and the methyl carbons of the dimethylamino group.

-

IR Spectroscopy: Key absorption bands would be anticipated for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C=N and C=C stretching of the pyridine ring, and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak at approximately one-third the intensity of M⁺, confirming the presence of a single chlorine atom.

Synthesis and Mechanism

Established Synthetic Pathways

The synthesis of 2-chloro-substituted pyridine and quinoline carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction .[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce both a chloro and a formyl group onto an activated precursor.[7]

For this compound, a plausible and efficient synthetic route involves the Vilsmeier-Haack cyclization of an N-aryl-acetamide or a related open-chain precursor. The reaction proceeds through an electrophilic substitution mechanism, leading to the formation of the aldehyde, followed by cyclization and chlorination to yield the final heterocyclic product.

Diagram 2: Synthetic Workflow via Vilsmeier-Haack Reaction

Caption: High-level workflow for the synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

Reactivity Profile of Key Functional Groups

The synthetic power of this molecule stems from the distinct and predictable reactivity of its three functional groups.

-

Aldehyde Group (C3-position): This group is a classic electrophilic handle for a wide array of transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₄ or NaBH(OAc)₃) to introduce diverse side chains.[2]

-

Condensation Reactions: Forms Schiff bases (imines) with amines or participates in Knoevenagel and Wittig-type reactions to build more complex structures.[8]

-

Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further functional group diversity.

-

-

Chloro Group (C2-position): The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles (O-, N-, S-based) at the C2 position, a common strategy in medicinal chemistry to modulate potency and pharmacokinetic properties.[9]

-

Dimethylamino Group (C4-position): As a strong electron-donating group, it activates the pyridine ring, particularly facilitating electrophilic substitution if other sites were available. Its primary role here is to modulate the electronic properties of the ring, influencing the reactivity of the other functional groups. The nitrogen atom retains some basicity, although this is influenced by the overall ring electronics.[10]

Diagram 3: Key Reactive Sites and Potential Transformations

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-Chloro-4-Dimethylamino-Pyridine-3-Carbaldehyde [cymitquimica.com]

- 5. This compound | 1282606-18-1 [sigmaaldrich.com]

- 6. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

- 7. ijsr.net [ijsr.net]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Pyridine Aldehydes

Abstract

The substituted pyridine aldehyde motif is a cornerstone of modern chemical sciences, underpinning the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties, stemming from the embedded nitrogen heteroatom, confer upon it a reactivity profile that is both challenging and replete with synthetic opportunities. This guide provides an in-depth exploration of the historical milestones, key synthetic transformations, and mechanistic underpinnings related to the preparation of this critical chemical scaffold. Intended for researchers, scientists, and professionals in drug development, this document aims to serve as a comprehensive reference, blending foundational knowledge with practical, field-proven insights.

Introduction: The Enduring Significance of the Pyridine Aldehyde Core

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, was first isolated from coal tar in the 19th century.[2] Since this discovery, the functionalization of this core has been a central theme in organic chemistry. The introduction of an aldehyde group onto the pyridine scaffold dramatically expands its synthetic utility, providing a versatile handle for a multitude of subsequent chemical transformations. These substituted pyridine aldehydes are not merely synthetic curiosities; they are integral components of numerous biologically active molecules.[1][3] Their applications span a wide spectrum, from antiviral and antibacterial agents to anticonvulsants and anticancer therapeutics.[3][4] The inherent polarity and hydrogen bonding capabilities imparted by the nitrogen atom and the aldehyde group play a crucial role in the molecular recognition events that govern their biological activity.

A Historical Perspective: The Genesis of Pyridine Aldehyde Synthesis

The journey to efficient and selective synthesis of substituted pyridine aldehydes has been a long and incremental one, marked by key discoveries that have shaped the field.

Early Explorations and Foundational Discoveries

The initial forays into pyridine chemistry were largely centered on the isolation and derivatization of pyridine itself. The first synthesis of a heteroaromatic compound, pyridine, was achieved by William Ramsay in 1876 by reacting acetylene and hydrogen cyanide in a red-hot iron tube.[5] A major breakthrough in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis.[5][6][7]

Early methods for preparing pyridine aldehydes were often harsh and lacked general applicability. One of the first documented methods involved the condensation of the iodomethylate of α-picoline with p-nitrosodimethylaniline, followed by hydrolysis and decomposition.[8] Ozonolysis of styrylpyridines was another early approach, with Harries and Lenart preparing pyridine aldehyde by the ozonization of stilbazole in 1918.[8] Similarly, the 4-isomer was obtained in 1945 by the ozonolysis of 4-styrylpyridine.[8] These early methods, while historically significant, were often low-yielding and limited in scope.

The Dawn of Modern Synthetic Methods

The mid-20th century witnessed the development of more robust and versatile methods for the synthesis of pyridine aldehydes. A significant advancement was the oxidation of methylpyridines (picolines) over a catalyst at elevated temperatures, a method patented by Mathes et al.[8] This vapor-phase oxidation, however, required specialized and costly equipment.[8] The quest for milder and more accessible synthetic routes led to the adaptation of classic named reactions from benzene chemistry to the pyridine nucleus.

Key Synthetic Methodologies: A Modern Toolkit for the Synthetic Chemist

The contemporary synthetic chemist has a diverse arsenal of reactions at their disposal for the preparation of substituted pyridine aldehydes. The choice of method is often dictated by the desired substitution pattern, the nature of existing functional groups, and the required scale of the synthesis.

Electrophilic Formylation Reactions

Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is generally more challenging than for benzene.[7] However, under the right conditions and with appropriate activation, formylation reactions can be successfully employed.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9] The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9][10] The electrophilic species, a chloroiminium ion, then attacks the aromatic ring. For pyridine substrates, the reaction is most effective when the ring is activated by electron-donating groups. The formylation of the pyridine ring can occur when there is a dihydro derivative on a fused pyrazolo system.[10]

Mechanism of the Vilsmeier-Haack Reaction:

Caption: The Vilsmeier-Haack reaction workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Pyridine

-

To a stirred solution of the substituted pyridine in a suitable solvent (e.g., 1,2-dichloroethane) at 0 °C, add phosphorus oxychloride dropwise.

-

Add N,N-dimethylformamide dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for the specified time (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Gattermann reaction provides another avenue for the formylation of aromatic compounds, including certain pyridine derivatives.[11][12] The classical Gattermann reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[11] A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in place of HCN.[11]

Mechanism of the Gattermann Reaction:

Caption: The Gattermann reaction pathway.

Oxidation of Methylpyridines

The oxidation of readily available methylpyridines (picolines) is a direct and economically attractive route to pyridine aldehydes. A variety of oxidizing agents and reaction conditions have been developed to achieve this transformation with varying degrees of success and selectivity.

As mentioned earlier, the catalytic oxidation of methylpyridines in the gas phase over metal oxide catalysts at high temperatures is an industrially important method.[8] While efficient, this approach is not always practical for laboratory-scale synthesis due to the specialized equipment required.[8]

A range of chemical oxidants can be employed for the conversion of methylpyridines to their corresponding aldehydes. These include:

-

Selenium Dioxide (SeO₂): A classic reagent for the oxidation of benzylic methyl groups.

-

Manganese Dioxide (MnO₂): Often used for the oxidation of pyridyl carbinols to aldehydes.[13]

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can lead to over-oxidation to the carboxylic acid if not carefully controlled.

-

Fenton's Reagent: A mixture of iron(II) and hydrogen peroxide, which generates hydroxyl radicals that can initiate the oxidation process.[14]

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding pyridinecarboxylic acid.[15][16][17]

Table 1: Comparison of Oxidation Methods for Methylpyridines

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Air Oxidation | 350-450 °C, Metal Oxide Catalyst | Economical for large scale | Requires specialized equipment |

| Selenium Dioxide | Reflux in dioxane/water | Good for specific substrates | Toxic reagent |

| Manganese Dioxide | Stirring in an inert solvent at RT or elevated temp. | Mild conditions | Stoichiometric amounts needed |

| Potassium Permanganate | Aqueous solution, controlled pH and temperature | Inexpensive | Risk of over-oxidation |

| Fenton's Reagent | Fe(II) salt, H₂O₂, acidic pH | Can be effective at room temp. | Can lead to ring degradation |

The Sommelet Reaction

The Sommelet reaction offers a unique pathway to aromatic and heteroaromatic aldehydes from the corresponding benzylic halides or amines.[18][19][20] The reaction typically involves the treatment of a benzylic halide with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[20] In the context of pyridine aldehydes, this reaction is particularly useful for the synthesis of β-aldehydes (3-formylpyridines).[21] The α- and γ-isomers are often unstable under the reaction conditions.[21]

Experimental Protocol: Sommelet Reaction for 3-Formylpyridine

-

Dissolve 3-(aminomethyl)pyridine in a suitable solvent (e.g., ethanol).

-

Add a solution of hexamethylenetetramine in the same solvent.

-

Heat the mixture to reflux for the required duration.

-

After cooling, the product can be isolated by extraction and purified by distillation or chromatography.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[22][23] The reaction involves the treatment of a phenol with chloroform in a basic solution, generating a dichlorocarbene intermediate which acts as the electrophile.[23] While primarily used for phenols, this reaction has been adapted for certain electron-rich heterocyclic systems. In the case of pyrrole, the Reimer-Tiemann reaction can lead to the formation of 3-chloropyridine through a ring expansion mechanism.[24] Its application to pyridine itself for direct formylation is less common.

Mechanism of the Reimer-Tiemann Reaction (Phenol Example):

Caption: The Reimer-Tiemann reaction mechanism.

Conclusion and Future Outlook

The synthesis of substituted pyridine aldehydes has evolved from classical, often harsh methods to a sophisticated array of modern synthetic transformations. The methodologies detailed in this guide, including the Vilsmeier-Haack, Gattermann, and Sommelet reactions, alongside various oxidation protocols, provide a robust toolkit for accessing a wide range of these valuable building blocks. As the demand for novel pharmaceuticals and functional materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted pyridine aldehydes will undoubtedly remain a key focus of research in the chemical sciences. The ongoing exploration of novel catalytic systems and the application of flow chemistry and other enabling technologies are poised to further revolutionize this important area of synthetic chemistry.

References

-

Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]

- Process for the production of pyridine aldehydes.

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. [Link]

-

A Brief View on Pyridine Compounds. Open Access Journals. [Link]

-

Reimer–Tiemann reaction. Wikipedia. [Link]

-

Pyridine. Wikipedia. [Link]

- Oxidation of methyl-pyridines.

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

- Synthesis of pyridine aldehydes.

-

OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. [Link]

-

Sommelet Reaction. Cambridge University Press. [Link]

-

Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. University of York. [Link]

-

Newer biologically active pyridines: A potential review. ResearchGate. [Link]

-

Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

-

Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]

-

Gattermann Reaction Mechanism (Gattermann aldehyde synthesis Reaction). YouTube. [Link]

-

Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. [Link]

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

-

The Sommelet Reaction. Part V. N-Heteroaromatic Aldehydes. RSC Publishing. [Link]

-

OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Semantic Scholar. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

-

Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]

-

Gattermann reaction. Wikipedia. [Link]

-

The Reimer-Tiemann Reaction. (1960). SciSpace. [Link]

-

Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. OSTI.GOV. [Link]

-

A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. Thieme. [Link]

-

OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. ACS Publications. [Link]

-

Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. MDPI. [Link]

-

Pyridine Aldehydes and Ketones. ResearchGate. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

-

Gattermann reaction. L.S.College, Muzaffarpur. [Link]

-

Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry - ACS Publications. [Link]

- Preparation of aromatic aldehydes by the Sommelet reaction.

-

Synthesis of salicylaldehyde by Reimer-Tiemann reaction. ResearchGate. [Link]

-

The Sommelet Reaction. Organic Reactions. [Link]

-

Gattermann reaction examples. BYJU'S. [Link]

-

Sommelet Reaction: A Novel Metal-Free Strategy in the Synthesis of Pyrimidine N-Oxides Compounds. Journal of Synthetic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. baranlab.org [baranlab.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 8. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. byjus.com [byjus.com]

- 13. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 14. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 15. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

- 20. organicreactions.org [organicreactions.org]

- 21. 359. The Sommelet reaction. Part V. N-heteroaromatic aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 22. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 23. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 24. chemistnotes.com [chemistnotes.com]

potential reactivity of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Reactivity of 2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde

Abstract